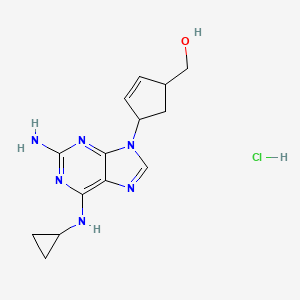

trans-Abacavir-d4Hydrochloride

Description

Significance of Isotopic Labeling in Advanced Pharmaceutical Research

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. musechem.com This substitution creates a compound that is chemically identical but has a different mass, allowing it to be distinguished and traced. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly valuable because they are non-radioactive and safe for use in a wide range of studies. musechem.comsymeres.com

Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in pharmaceutical research. musechem.com Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down metabolic reactions that involve breaking this bond. assumption.eduresearchgate.net This property is exploited to:

Trace Metabolic Pathways: By labeling a drug with deuterium, researchers can track its journey through the body, identifying how and where it is metabolized. simsonpharma.comacs.org This provides crucial insights into the formation of metabolites.

Elucidate Reaction Mechanisms: Deuterium labeling helps scientists understand the precise steps of a chemical or enzymatic reaction. symeres.comthalesnano.com

Serve as Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in mass spectrometry-based analytical methods. thalesnano.com They behave almost identically to the non-labeled compound during sample preparation and analysis, but are easily distinguishable by the detector, leading to highly accurate quantification. This is a primary application for trans-Abacavir-d4 Hydrochloride. cphi-online.comclearsynth.com

The use of stable isotopes in research has evolved significantly. Initially employed as simple tracers to follow metabolic pathways, their application has expanded dramatically. nih.gov Advances in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have allowed for more sophisticated uses. acs.org Today, stable isotope-labeled compounds are indispensable for quantitative analysis in pharmacokinetics, metabolomics, and proteomics. adesisinc.comnih.gov They are crucial throughout the drug development pipeline, from early discovery to clinical trials and manufacturing quality control. musechem.comadesisinc.com

Rationale for Research on trans-Abacavir-d4 Hydrochloride

The focus on trans-Abacavir-d4 Hydrochloride is not for its therapeutic potential but for its critical role in analytical chemistry. "Trans-Abacavir" is a stereoisomer and a known impurity of the active pharmaceutical ingredient, Abacavir (B1662851). cphi-online.comsynzeal.com Regulatory guidelines require that impurities in drug substances are carefully monitored and quantified to ensure the safety and efficacy of the final product.

trans-Abacavir-d4 Hydrochloride is the deuterium-labeled form of this specific impurity. cphi-online.com Its primary purpose is to serve as a highly specific internal standard for analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used in the quality control of Abacavir production. clearsynth.com By adding a known amount of trans-Abacavir-d4 Hydrochloride to a sample, analysts can accurately quantify the amount of the non-labeled trans-Abacavir impurity present, ensuring that it remains below the accepted safety thresholds.

Table 2: Characteristics of trans-Abacavir-d4 Hydrochloride

| Characteristic | Detail | Reference |

|---|---|---|

| Chemical Name | [(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | clearsynth.com |

| CAS Registry No. | 1346605-40-0 | cphi-online.comclearsynth.com |

| Molecular Formula | C₁₄H₁₅D₄ClN₆O | pharmaffiliates.com |

| Primary Application | Internal standard for analytical method development, validation, and quality control (QC) for Abacavir. | clearsynth.com |

| Relationship to API | Deuterium-labeled version of trans-Abacavir, an impurity of Abacavir. | cphi-online.com |

Importance of Specific Stereoisomers in Pharmaceutical Analysis

Stereoisomers are molecules that have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. tutorchase.com This seemingly subtle difference can have profound implications in pharmacology. researchgate.netijpsjournal.com The biological systems in the human body, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug. ntu.edu.sg

This stereoselectivity can lead to one isomer being therapeutically active while another may be less active, inactive, or even cause undesirable side effects. tutorchase.comslideshare.net For instance, the drug ibuprofen (B1674241) exists as two enantiomers (non-superimposable mirror images), but only the S-(+)-enantiomer possesses the desired anti-inflammatory activity. tutorchase.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, stands as a stark reminder of the critical importance of stereochemistry in drug development and safety. tutorchase.com

Therefore, the ability to synthesize and analyze specific stereoisomers is paramount in the pharmaceutical industry. Regulatory agencies now often require that the different stereoisomers of a chiral drug be studied separately to understand their individual pharmacological and toxicological profiles. ntu.edu.sg This necessitates the development of stereospecific analytical methods to distinguish and quantify each isomer in drug formulations and biological samples.

trans-Abacavir-d4 Hydrochloride is the labeled trans-isomer of Abacavir. guidechem.compharmaffiliates.com Abacavir itself has specific stereoisomers, and the "trans-" designation refers to the spatial arrangement of substituents on the cyclopentene (B43876) ring. The ability to isolate and label this specific isomer is crucial for its use as a precise analytical standard. axios-research.comclearsynth.com

Contribution of Deuteration to Advanced Analytical and Mechanistic Studies

Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (²H), is a particularly valuable technique in pharmaceutical sciences. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. portico.org

This effect has several important applications:

Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed down. This can lead to a longer drug half-life, potentially allowing for less frequent dosing and a more consistent therapeutic effect. bioscientia.de

Mechanistic Studies: The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms, including those involved in drug metabolism by cytochrome P450 enzymes. scielo.org.mxportico.org By observing how deuteration affects the rate of formation of different metabolites, researchers can gain insights into the specific biochemical pathways involved.

Analytical Standards: Deuterated compounds, such as trans-Abacavir-d4 Hydrochloride, are excellent internal standards for bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com They co-elute with the unlabeled drug but are easily distinguished by their higher mass, ensuring accurate quantification. mdpi.com trans-Abacavir-d4 Hydrochloride is specifically used for analytical method development, method validation, and quality control applications. clearsynth.comaxios-research.com

The use of deuterated compounds like trans-Abacavir-d4 Hydrochloride allows for more precise and reliable analytical measurements and a deeper understanding of drug disposition. scielo.org.mxsnnu.edu.cn

Chemical and Physical Data of trans-Abacavir-d4 Hydrochloride

| Property | Value |

| Chemical Name | [(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride clearsynth.com |

| Synonyms | (1R,4R)-rel-4-[2-AMino-6-[cyclopropyl-d4)aMino]-9H-purin-9-yl]-2-cyclopentene-1-Methanol Hydrochloride guidechem.com |

| CAS Number | 1346605-40-0 guidechem.comclearsynth.com |

| Molecular Formula | C₁₄H₁₄D₄N₆O·HCl sussex-research.com |

| Molecular Weight | 326.82 g/mol sussex-research.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H19ClN6O |

|---|---|

Molecular Weight |

322.79 g/mol |

IUPAC Name |

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |

InChI |

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H |

InChI Key |

QXNOPHSMRJNHHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |

Origin of Product |

United States |

Stereochemical Considerations in Abacavir and Its Deuterated Analogues

Fundamental Stereochemistry of Abacavir (B1662851)

Enantiomeric Purity and Isomeric Forms of Abacavir

Abacavir is a synthetic carbocyclic nucleoside, and its chemical structure possesses chiral centers, leading to the existence of stereoisomers. drugbank.comnewdrugapprovals.org The therapeutically active form of abacavir is the (-)-enantiomer with the (1S, 4R) absolute configuration on the cyclopentene (B43876) ring. newdrugapprovals.orgnewdrugapprovals.org This specific enantiomer is essential for its biological activity.

The synthesis of abacavir often results in a racemic mixture, which is a one-to-one mixture of both enantiomers. newdrugapprovals.org However, for therapeutic use, the enantiomers must be separated, a process known as resolution. uofucop.comresearchgate.net This ensures high enantiomeric purity, meaning the final drug product is substantially free of the undesired (+)-enantiomer. geneesmiddeleninformatiebank.nloup.com The presence of the incorrect enantiomer can lead to reduced efficacy or different biological effects.

Conformational Analysis of the Carbocyclic Nucleoside Core

The carbocyclic core of abacavir, a cyclopentene ring, is a key structural feature that mimics the deoxyribose sugar in natural nucleosides. oup.combiorxiv.org The conformation of this ring system is crucial for its interaction with the target enzyme, HIV reverse transcriptase. wikipedia.org The spatial arrangement of the substituents on the cyclopentene ring, particularly the hydroxymethyl group and the purine (B94841) base, dictates its ability to be phosphorylated to its active triphosphate form and subsequently incorporated into the viral DNA, leading to chain termination. wikipedia.orgnih.gov The absence of a 3'-hydroxyl group in this carbocyclic mimic is a critical feature for its mechanism of action. nih.gov

The Significance of the "trans" Stereoisomer in Abacavir Chemistry

Differentiation of trans-Abacavir from the Therapeutically Relevant Isomer

The therapeutically active form of abacavir has a cis relationship between the hydroxymethyl group and the purine base on the cyclopentene ring, designated as (1S, 4R). newdrugapprovals.org In contrast, the trans-isomer has these two groups on opposite sides of the ring. PubChem lists a trans-Abacavir with a (1R, 4R) configuration. nih.gov The synthesis of abacavir can potentially produce both cis and trans isomers, and their separation is a critical step in the manufacturing process to ensure the final product contains only the desired cis-isomer. omchemlabs.in The different spatial arrangement of the key functional groups in the trans-isomer significantly alters its shape and, consequently, its biological activity.

Implications of trans-Stereochemistry for Molecular Recognition and Interactions

The specific three-dimensional structure of a drug molecule is paramount for its interaction with biological targets. The cis-configuration of abacavir allows it to be recognized and metabolized by cellular kinases to its active triphosphate form, carbovir (B1146969) triphosphate (CBV-TP). nih.govviivhealthcare.com This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to HIV reverse transcriptase. nih.gov

The trans-stereochemistry would likely result in a molecule that does not fit correctly into the active site of the necessary cellular kinases or the HIV reverse transcriptase. This incorrect fit would prevent the necessary phosphorylation steps or the subsequent incorporation into viral DNA, rendering the trans-isomer inactive as an antiviral agent. wikipedia.orgnih.gov Molecular recognition processes in biological systems are highly specific, and even small changes in stereochemistry can lead to a complete loss of desired activity.

Stereochemical Integrity of Deuterated Abacavir Analogues

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are valuable tools in pharmaceutical research. google.com trans-Abacavir-d4 Hydrochloride is a deuterated analogue of trans-abacavir, where four hydrogen atoms on the cyclopropyl (B3062369) ring have been replaced with deuterium. clearsynth.compharmaffiliates.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-Abacavir-d4 Hydrochloride | 1346605-40-0 | C14H15D4ClN6O | 326.82 |

| Abacavir | 136470-78-5 | C14H18N6O | 286.33 |

| (-)-Carbovir | Not Available | C11H13N5O2 | Not Available |

| Abacavir sulfate (B86663) | Not Available | C28H38N12O6S | Not Available |

| trans-Abacavir Dihydrochloride | 267668-71-3 | C14H20Cl2N6O | 359.25 |

| Abacavir-d4 | 1260619-56-4 | C14H14D4N6O | 290.36 |

| Compound | Stereochemistry | Biological Relevance |

| Abacavir | (1S, 4R)-cis | Therapeutically active antiviral agent |

| trans-Abacavir | (1R, 4R)-trans | Considered an impurity, likely inactive |

Stereochemical Influence on Deuterium Incorporation Sites

The stereochemical environment of a molecule can significantly influence the site and selectivity of deuterium incorporation. ehu.es In complex molecules with multiple chiral centers, the existing stereochemistry can direct the approach of reagents, leading to stereoselective deuteration. nih.gov For trans-Abacavir-d4 Hydrochloride, the deuterium atoms are specifically located on the cyclopropyl ring. clearsynth.comsimsonpharma.com The chemical name, [(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride, explicitly defines the location of the four deuterium atoms. clearsynth.com

The synthesis of such specifically labeled compounds requires methods that offer high regioselectivity. The choice of deuterating agent and reaction conditions is critical to ensure that deuterium is introduced at the desired positions without scrambling or undesired exchange at other sites. researchgate.net The development of site-selective deuteration methodologies is an active area of research, driven by the need for precisely labeled compounds for various applications, including their use as internal standards in mass spectrometry. researchgate.net The stereochemistry of the cyclopentene ring in abacavir can influence the conformation of the entire molecule, thereby affecting the accessibility of different C-H bonds to deuteration reagents. This highlights the interplay between the molecule's three-dimensional structure and the outcome of the deuterium labeling process. nih.gov

| Compound Feature | Deuterium Location | Implication |

| Cyclopropyl Ring | 2,2,3,3-tetradeuterio | Precise and regioselective deuteration is required. clearsynth.comsimsonpharma.com |

| Chiral Centers | (1R,4R) on cyclopentene ring | The overall molecular conformation can direct the deuteration process. nih.gov |

| Isotopic Purity | >95% | High isotopic enrichment is a key quality attribute for deuterated standards. sussex-research.com |

Synthesis and Isotopic Labeling Methodologies for Trans Abacavir D4 Hydrochloride

Synthetic Routes for Nucleoside Analogues

The production of nucleoside analogues like Abacavir (B1662851) involves complex chemical strategies to construct the carbocyclic sugar mimic and attach the purine (B94841) base with the correct stereochemistry. Both classical chemical methods and modern biocatalytic approaches are employed to achieve high purity and stereoselectivity.

Classical Chemical Synthesis Approaches

The classical synthesis of Abacavir, a carbocyclic nucleoside analogue, is a multi-step process that often utilizes a convergent strategy. newdrugapprovals.org This involves the separate synthesis of the chiral carbocyclic core and the purine base, which are then coupled. A key precursor for the carbocyclic moiety is the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince-lactam. nih.govresearchgate.net

The synthesis typically proceeds through the following key stages:

Formation of the Carbocyclic Core: The synthesis often begins from a racemic Vince-lactam, which serves as a versatile building block. nih.gov

Coupling with the Purine Base: A functionalized purine derivative, such as 2-amino-6-chloropurine, is coupled with the carbocyclic intermediate. This step is crucial for establishing the correct regio- and stereochemistry. eurekaselect.com Palladium-catalyzed reactions are frequently employed for this coupling step. eurekaselect.comrsc.org

Functional Group Manipulation: Following the coupling, a series of reactions are performed to introduce the required functional groups. For Abacavir, this includes the displacement of the chlorine atom with cyclopropylamine (B47189). google.com

Deprotection: The final step involves the removal of any protecting groups used during the synthesis to yield the final product. google.com

Various synthetic protocols have been developed to optimize yield and selectivity, with a significant focus on palladium-catalyzed coupling and ring-closing metathesis reactions. eurekaselect.com

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Formation

To overcome the challenges of stereocontrol in classical synthesis, chemoenzymatic and biocatalytic methods have been developed. These approaches leverage the high stereo- and regioselectivity of enzymes to produce chiral intermediates with high purity. tandfonline.comworktribe.com

A pivotal step in many Abacavir syntheses is the resolution of the racemic Vince-lactam. researchgate.net This is effectively achieved through enzymatic kinetic resolution:

Enzymatic Resolution: Enzymes such as (+)-γ-lactamase are used to selectively hydrolyze one enantiomer of the racemic lactam. researchgate.net This leaves the desired enantiomerically pure (-)-Vince lactam, which is the key synthon for synthesizing the biologically active form of Abacavir. researchgate.net

Beyond resolution, fully biocatalytic cascades are being developed for the de novo synthesis of nucleoside analogues. tandfonline.comacs.org These pathways use a series of enzymes, such as nucleoside phosphorylases, phosphopentomutases, and ribokinases, to build the nucleoside analogue from simpler precursors, offering a more environmentally sustainable alternative to traditional chemical methods. worktribe.comacs.org While enzymatic synthesis is maturing, challenges in scalability and substrate modification mean it has yet to completely replace chemical synthesis. tandfonline.comworktribe.com

Strategies for Deuterium (B1214612) Incorporation in Nucleoside Analogues

The introduction of deuterium into a molecule like Abacavir can be achieved either by building the molecule from already deuterated starting materials or by exchanging hydrogen for deuterium on the fully formed molecule.

Direct Use of Deuterium-Enriched Precursors

The synthesis of trans-Abacavir-d4 Hydrochloride typically involves the use of a deuterium-enriched precursor. The "d4" designation in the compound name indicates that four hydrogen atoms have been replaced by deuterium. In this specific case, the deuterium atoms are located on the cyclopropylamino group.

The synthetic strategy mirrors the classical synthesis of Abacavir, with the key difference being the use of deuterated cyclopropylamine in the final steps. The process involves:

Synthesis of the non-deuterated carbocyclic purine intermediate, typically 9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-6-chloro-9H-purin-2-amine.

Displacement of the chloro group with cyclopropyl-d4-amine. This introduces the deuterated moiety into the final molecule.

Conversion to the hydrochloride salt to yield trans-Abacavir-d4 Hydrochloride.

This method ensures the precise placement and high incorporation level of deuterium in the target molecule.

Hydrogen/Deuterium Exchange Reactions in Heterocyclic Systems

An alternative to using labeled precursors is the post-synthetic exchange of hydrogen for deuterium (H-D exchange) on an unlabeled molecule. This is particularly useful for labeling heterocyclic systems like the purine ring. clockss.org These reactions can be catalyzed by acids, bases, or metals. mdpi.com

Palladium-based catalysts, particularly palladium on carbon (Pd/C), have proven effective for facilitating H-D exchange in nucleosides and their heterocyclic bases. nih.gov This method offers a convenient way to introduce deuterium post-synthetically under neutral conditions. clockss.org

The reaction is typically carried out using deuterium oxide (D₂O) as the deuterium source and a heterogeneous Pd/C catalyst. A small amount of hydrogen gas is often used to activate the catalyst. clockss.org The system (Pd/C–D₂O–H₂) can efficiently deuterate the purine ring of nucleosides at specific positions. nih.gov For purine derivatives like adenosine (B11128) and guanosine, this method achieves excellent deuterium incorporation at the C2 and C8 positions of the purine ring with high yields and without cleaving the sensitive glycosyl bond. clockss.org

The efficiency of the exchange can be influenced by reaction conditions such as temperature. Heating the reaction can promote the catalyst's activity and lead to H-D exchange even on less activated carbon atoms. clockss.org

Table 1: Palladium-Catalyzed H-D Exchange in Adenine Derivatives

Data sourced from research on Pd/C-catalyzed H-D exchange reactions. clockss.org

| Compound | Position | Deuterium Content (%) |

|---|---|---|

| Adenosine | 8 | 95 |

| 2 | 95 | |

| 2'-Deoxyadenosine | 8 | 95 |

| 2 | 95 |

This post-synthetic labeling method is valuable as it avoids the need for multi-step synthesis starting from small deuterated synthons and does not require expensive deuterium gas. clockss.org

Base-Selective Deuteration Techniques

Base-selective deuteration is a fundamental technique for incorporating deuterium into organic molecules at specific, acidic positions. In the context of nucleoside analogs like Abacavir, this methodology can be applied to exchange protons on the purine ring system. The acidity of protons at certain positions on the purine core allows for their removal by a suitable base. When this deprotonation is conducted in the presence of a deuterium source, typically a deuterated solvent, the subsequent quenching of the anionic intermediate incorporates a deuterium atom.

Catalytic systems are often employed to facilitate this hydrogen-isotope exchange (HIE) under mild conditions. For instance, ruthenium nanoparticle-catalyzed HIE has been demonstrated as an effective method for labeling purine derivatives. researchgate.net In a typical procedure, the substrate is treated with a catalyst in a deuterated solvent, which also serves as the deuterium source. The reaction's efficiency and selectivity can be influenced by factors such as the choice of catalyst, base, solvent, and reaction temperature. While direct base-catalyzed deuteration of Abacavir's purine ring is chemically feasible, the synthesis of trans-Abacavir-d4 Hydrochloride primarily focuses on the cyclopropyl (B3062369) moiety. However, these techniques are crucial in the broader field of synthesizing deuterated nucleoside analogs. mdpi.com

Table 1: Factors Influencing Base-Selective Deuteration

| Parameter | Influence on Deuteration | Examples |

| Base Strength | Must be sufficient to deprotonate the target C-H bond without causing side reactions. | Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK) |

| Deuterium Source | Provides the deuterium atom for incorporation. | Deuterium oxide (D₂O), Methanol-d4 (CD₃OD), Ethanol-d1 (EtOD) |

| Catalyst | Can increase reaction rate and selectivity under milder conditions. | Ruthenium nanoparticles (RuNp), Palladium on Carbon (Pd/C) |

| Temperature | Affects reaction kinetics; higher temperatures can increase exchange rates but may reduce selectivity. | Room temperature to reflux |

Site-Specific Deuteration on the Cyclopropyl Moiety of Abacavir

The defining feature of trans-Abacavir-d4 Hydrochloride is the site-specific incorporation of four deuterium atoms onto the cyclopropyl ring. This is not achieved by direct HIE on the final Abacavir molecule, but rather by utilizing a deuterated building block in the synthetic pathway. The key intermediate is Cyclopropyl-2,2,3,3-d4-amine. guidechem.comcdnisotopes.com

The synthesis of this deuterated amine is a critical first step. While various methods exist for synthesizing cyclopropylamines, such as the Curtius rearrangement of a cyclopropanecarboxylic acid, the deuterated version requires a route that either starts with a deuterated precursor or involves a deuteration step early in the sequence. nih.govlongdom.org For example, a Simmons-Smith type cyclopropanation of a deuterated alkene or reductive cyclopropanation can be employed. tandfonline.comorganic-chemistry.org

Once the Cyclopropyl-d4-amine is obtained, it is coupled to the purine core of the Abacavir precursor. This is typically achieved through a nucleophilic aromatic substitution reaction, where the deuterated cyclopropylamine displaces a leaving group (such as a chlorine atom) on the purine ring to form the final carbon-nitrogen bond, yielding the deuterated Abacavir molecule.

Isolation and Purification of Stereochemically Pure Deuterated Analogs

Chromatographic Techniques for Stereoisomer Separation

Abacavir has two stereocenters on its cyclopentene (B43876) ring, leading to the possibility of different stereoisomers. The desired biological activity resides in a specific isomer, and its trans-isomer is considered an impurity. The separation of these stereoisomers is a critical step in ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. nih.govnih.gov

The choice of CSP and mobile phase is crucial for achieving optimal separation (resolution) between the enantiomers and diastereomers. Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, have proven highly effective for resolving Abacavir and its related isomers. nih.govresearchgate.net Both normal-phase and reversed-phase chiral HPLC methods have been developed. Reversed-phase methods are often preferred in quality control settings due to the use of more environmentally friendly and less hazardous solvents. researchgate.net

Table 2: Reported HPLC Conditions for Abacavir Stereoisomer Separation

| Chiral Stationary Phase | Column Type | Mobile Phase | Mode | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Water / Methanol (B129727) / Acetonitrile with 0.1% Triethylamine | Reversed-Phase | researchgate.net |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | n-Hexane / Ethanol / Trifluoroacetic acid (92:8:0.1 v/v) | Normal-Phase | researchgate.net |

Ensuring Isotopic and Stereochemical Purity for Research Applications

For research applications, particularly in pharmacokinetic or metabolic studies, the isotopic and stereochemical purity of trans-Abacavir-d4 Hydrochloride must be rigorously established. The presence of non-deuterated or partially deuterated species can interfere with analytical measurements, and stereoisomeric impurities can confound biological data. bvsalud.orgnih.gov

A combination of analytical techniques is employed to provide a comprehensive purity profile.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and determine the degree of deuterium incorporation. By comparing the mass spectra of the deuterated and non-deuterated standards, the distribution of isotopologues (molecules differing only in their isotopic composition) can be quantified. LC-MS/MS is a particularly powerful tool for quantifying impurities at very low levels. cerilliant.compnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and can show the absence of proton signals at the sites of deuteration, providing evidence of high isotopic enrichment. ²H NMR directly detects the deuterium nuclei, confirming their location in the molecule.

Chiral HPLC: As described previously, chiral HPLC is the definitive method for determining stereochemical purity. By injecting the purified sample onto a calibrated chiral column, the percentage of the desired stereoisomer versus any undesired ones can be accurately measured.

The combination of these methods ensures that the trans-Abacavir-d4 Hydrochloride used in research is of the required high purity, validating the results of subsequent studies. researchgate.net

Advanced Synthetic Methodologies for Novel Deuterated Nucleoside Analogs

Development of Stereoselective Syntheses for Phosphoramidate (B1195095) Prodrugs

To improve the therapeutic potential of nucleoside analogs, the ProTide (pronucleotide) approach has been developed. This strategy involves masking the negatively charged phosphate (B84403) group of a nucleoside monophosphate with moieties (typically an aryl group and an amino acid ester) that are cleaved inside a cell to release the active drug. This modification creates a new chiral center at the phosphorus atom, resulting in a mixture of diastereomers which can have significantly different biological activities.

Therefore, the development of stereoselective synthetic methods is crucial. Advanced methodologies now allow for the synthesis of P-chiral phosphoramidate prodrugs with high diastereoselectivity.

Oxazaphospholidine Method: This approach utilizes a nucleoside 5'-oxazaphospholidine derivative as a key intermediate. A one-pot process involving condensation with a phenol, oxidation, and subsequent reaction with an amine can yield the target ProTide with high stereoselectivity (dr >99:1). acs.orgresearchgate.netconsensus.app

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have been developed for the diastereoselective phosphorylation of nucleoside analogs, allowing for the synthesis of diastereomerically-enriched ProTides. nih.gov

These stereoselective methods can be directly applied to the synthesis of novel deuterated nucleoside analogs. By starting with a deuterated nucleoside, such as a deuterated Abacavir analog, these advanced techniques can be used to create single-diastereomer phosphoramidate prodrugs. This allows for the precise investigation of the biological properties of each individual stereoisomer, potentially leading to the development of more potent and selective therapeutic agents. nih.gov

Innovations in Multi-Isotopic Labeling for Complex Systems

The landscape of isotopic labeling is continually evolving, with significant advancements being made in the realm of multi-isotopic labeling for complex molecules such as antiviral compounds. These innovative techniques are proving invaluable for in-depth studies of drug metabolism, distribution, and mechanism of action. By incorporating multiple isotopes into a single molecular entity, researchers can unlock a wealth of information that is often inaccessible through single-isotope labeling.

Recent progress in this field has been marked by the development of methods for multi-site hydrogen isotope labeling. For instance, the use of iridium precatalysts has enabled the incorporation of both deuterium and tritium (B154650) at multiple positions within a wide array of pharmaceutically relevant molecules. nih.gov This approach is particularly noteworthy for its high functional group tolerance, allowing for the labeling of complex pharmaceuticals that contain sensitive moieties such as halogens, sulfur atoms, and nitrile groups. nih.gov The mechanism behind this multi-site incorporation is thought to involve the in-situ formation of complementary catalytically active species, including monometallic iridium complexes and iridium nanoparticles. nih.gov

Another innovative approach lies in the application of multicomponent reactions (MCRs) for the synthesis of isotopically labeled molecules. MCRs are powerful tools for the rapid generation of complex molecular scaffolds from simple, readily available starting materials. researchgate.net This modular nature makes them highly amenable to the incorporation of isotopic labels at various positions by using labeled building blocks. The speed and diversity of MCRs offer a significant advantage in the efficient production of a library of isotopically labeled compounds for structure-activity relationship studies and metabolic profiling. researchgate.net

Furthermore, the simultaneous quantification of multiple antiviral drugs in biological matrices has been enhanced through the use of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique relies on the use of isotopically labeled internal standards for each analyte, ensuring high accuracy and precision in measurement. The ability to analyze multiple drugs and their metabolites in a single run is a significant advancement for therapeutic drug monitoring and pharmacokinetic studies, particularly in the context of combination therapies for viral infections. nih.gov

These innovative multi-isotopic labeling strategies are pushing the boundaries of what is possible in pharmaceutical research. The ability to introduce multiple isotopic labels into complex drug molecules like Abacavir and its analogues provides a powerful toolkit for elucidating their biological fate and optimizing their therapeutic properties.

Analytical Methodologies for Characterization and Quantification of Trans Abacavir D4 Hydrochloride

Role of trans-Abacavir-d4 Hydrochloride as an Internal Standard

trans-Abacavir-d4 Hydrochloride is primarily utilized as an internal standard in analytical methods, particularly those involving mass spectrometry for the quantification of abacavir (B1662851) and its related substances in biological samples. veeprho.comcaymanchem.comnih.gov

Principles of Internal Standard Application in Mass Spectrometry

In quantitative mass spectrometry, an internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. lgcstandards.comscioninstruments.com Stable isotope-labeled (SIL) compounds, such as trans-Abacavir-d4 Hydrochloride, are considered the gold standard for internal standards in LC-MS applications. tandfonline.comacanthusresearch.comresearchgate.net The fundamental principle is that the SIL internal standard behaves almost identically to the unlabeled analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization. lgcstandards.comscioninstruments.com Because the IS and the analyte have different mass-to-charge ratios (m/z), the mass spectrometer can distinguish between them. lgcstandards.com Quantification is then based on the ratio of the analyte's response to the IS's response, which corrects for variability and potential errors. clearsynth.comuni-muenchen.de

Compensation for Matrix Effects and Procedural Variability

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. scioninstruments.comtandfonline.comwaters.com Because a SIL internal standard like trans-Abacavir-d4 Hydrochloride has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects. tandfonline.comoup.com By calculating the analyte/IS peak area ratio, these effects are effectively normalized, leading to more accurate and precise results. clearsynth.comwaters.com

Furthermore, the internal standard compensates for procedural variability that may occur during sample preparation steps, such as extraction and reconstitution. lgcstandards.comtandfonline.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus keeping the ratio consistent and ensuring the reliability of the quantitative data. acanthusresearch.com

High-Resolution Mass Spectrometry for Isotopic Verification

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the isotopic enrichment and structural integrity of deuterated compounds like trans-Abacavir-d4 Hydrochloride. rsc.orgnih.govccspublishing.org.cn

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of trans-Abacavir-d4 Hydrochloride. In an MS/MS experiment, the protonated molecule ([M+H]+) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer, generating a characteristic fragmentation pattern. nih.govdokumen.pub

For abacavir, the protonated molecule has an m/z of 287. nih.govbiomedres.us A prominent fragmentation pathway involves the loss of the cyclopentene (B43876) methanol (B129727) group, leading to the formation of the protonated purine (B94841) base at m/z 191. nih.govbiomedres.usresearchgate.net This ion can further fragment, for example, by losing ammonia (B1221849) (NH3) to yield an ion at m/z 174 or hydrogen cyanide (HCN) to produce an ion at m/z 164. nih.govijrpc.com For trans-Abacavir-d4 Hydrochloride, the precursor ion would be expected at m/z 291. The fragmentation pattern should be consistent with that of unlabeled abacavir, with shifts in the m/z of fragments containing the deuterium-labeled cyclopropyl (B3062369) group. This confirms that the deuterium (B1214612) labels are in the expected position and that the core structure is correct. nih.govresearchgate.net

Table 1: Illustrative MS/MS Fragmentation Data for Abacavir

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 287.2 | 191.2 | C5H8O | Protonated Guanine Moiety |

| 191.2 | 174.2 | NH3 | Loss of Ammonia |

| 191.2 | 164.2 | HCN | Loss of Hydrogen Cyanide |

| 191.2 | 151.2 | C3H4 | Loss of Cyclopropene |

This table is based on published fragmentation data for unlabeled abacavir and serves as a reference for expected fragmentation pathways. nih.govijrpc.com

Quantification by LC-MS/MS and GC-MS Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of abacavir in biological matrices, utilizing trans-Abacavir-d4 Hydrochloride as the internal standard. nih.govnih.govnih.gov The method involves chromatographic separation of the analyte and internal standard from matrix components, followed by detection using multiple reaction monitoring (MRM). researchgate.net In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For abacavir, a common transition is m/z 287.2 → 191.2. researchgate.netnih.gov For trans-Abacavir-d4, the corresponding transition would be m/z 291.2 → 191.2, as the deuterium labels are on the cyclopropyl group which is part of the fragment lost. caymanchem.com This high selectivity and sensitivity allow for accurate quantification even at low concentrations. nih.govasianpubs.org While GC-MS can also be used, LC-MS/MS is more common for compounds like abacavir due to their polarity and thermal lability. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

By comparing the ¹H NMR spectrum of trans-Abacavir-d4 Hydrochloride with that of its unlabeled counterpart, the absence of signals corresponding to the protons on the cyclopropyl ring confirms the location of the deuterium labels. mdpi.comchemicalbook.com Furthermore, ²H (Deuterium) NMR can be used to directly observe the signals from the deuterium atoms, providing further confirmation of their position and the isotopic enrichment at specific sites. sigmaaldrich.comacs.org This level of structural verification is essential to ensure the quality and reliability of the stable isotope-labeled internal standard. acanthusresearch.comrsc.org

Applications of 2H NMR in Molecular Characterization

Deuterium (²H or D) NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium into a molecule. magritek.com In the context of trans-Abacavir-d4 Hydrochloride, ²H NMR is instrumental in confirming the presence and location of the four deuterium atoms on the cyclopropyl ring. The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, though the signals are naturally broader. magritek.com The presence of peaks in the ²H NMR spectrum, coupled with the corresponding disappearance of signals in the ¹H NMR spectrum, provides definitive evidence of deuteration. magritek.com

The technique is not only qualitative but can also be quantitative, allowing for the determination of the degree of deuteration at specific sites. This is crucial for ensuring the isotopic purity of trans-Abacavir-d4 Hydrochloride, which is essential for its use as an internal standard in pharmacokinetic studies or as a tool in metabolic research. Furthermore, ²H NMR can be utilized to study the orientation and dynamics of the deuterated cyclopropyl group within the molecule.

Multidimensional NMR for Complex Deuterated Structures

For complex molecules such as trans-Abacavir-d4 Hydrochloride, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide a solution by spreading the NMR signals into two or more dimensions, thereby enhancing resolution and enabling the unambiguous assignment of resonances.

The development of ¹⁵N, ¹³C, and ²H multidimensional NMR spectroscopy has been particularly beneficial for studying highly deuterated proteins and other large biomolecules. acs.orgnih.gov Replacing carbon-bound protons with deuterons significantly improves the sensitivity of many multidimensional NMR experiments. acs.orgnih.gov While extensive deuteration can lead to a loss of interproton distance restraints crucial for structure determination, selective protonation, such as at methyl groups, can retain enough protons for establishing key spatial contacts through Nuclear Overhauser Effect (NOE) based experiments. acs.orgnih.gov

In the case of trans-Abacavir-d4 Hydrochloride, 2D NMR experiments like ²H-¹H correlation spectroscopy can be employed to precisely map the connectivity between the deuterium and hydrogen atoms within the molecule. chemrxiv.org This allows for the confirmation of the trans stereochemistry of the substituents on the cyclopentene ring and provides detailed insights into the through-space interactions between different parts of the molecule. chemrxiv.org These advanced NMR methods are invaluable for the complete and accurate structural characterization of complex deuterated compounds.

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds by separating the main component from any related substances or impurities. lcms.cz The impurity profile of a drug substance provides critical information for process improvement, formulation development, and ensuring the safety and efficacy of the final product. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation of Related Substances

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the rapid and high-resolution separation of pharmaceutical compounds and their impurities. nih.govsenieer.com By utilizing columns packed with sub-2 µm particles, UHPLC achieves significantly higher efficiency, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). nih.gov

A stability-indicating UHPLC method has been developed for the determination of Abacavir and its related substances. nih.gov This method, employing a C8 column and a gradient elution with a mobile phase consisting of o-phosphoric acid in water and methanol, allows for the effective separation of various impurities from the main Abacavir peak. nih.gov Such methods are crucial for the impurity profiling of trans-Abacavir-d4 Hydrochloride, ensuring that any process-related impurities or degradants are identified and quantified. The high sensitivity of UHPLC, often coupled with mass spectrometry (UHPLC-MS), enables the detection and structural elucidation of trace-level impurities. senieer.com

| Parameter | Optimized UHPLC Conditions for Abacavir and Related Substances nih.gov |

| Column | Acquity BEH C8 (50 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase A | 0.10% v/v o-phosphoric acid in water |

| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol |

| Gradient Program (T/%B) | 0/8, 5/40, 6/40, 6.01/8 |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 μL |

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

Abacavir possesses two chiral centers on the cyclopentene ring, leading to the possibility of four stereoisomers. The desired therapeutic agent is the (1S, 4R)-enantiomer. tsijournals.com The trans isomer of Abacavir refers to the relative orientation of the substituents on the cyclopentene ring. trans-Abacavir-d4 Hydrochloride is the deuterated form of one of these trans isomers. clearsynth.comcphi-online.comsimsonpharma.com It is critical to control the stereochemical purity of Abacavir, as the undesired enantiomers and diastereomers may have different pharmacological or toxicological profiles. tsijournals.com

Chiral chromatography is the gold standard for separating and quantifying stereoisomers. Methods using chiral stationary phases (CSPs) have been developed for the enantiomeric separation of Abacavir and its key intermediates. tsijournals.comglobalauthorid.com For instance, a normal phase chiral LC method using an immobilized amylose-based CSP, Chiralpak-IA, has been validated for the quantification of the undesired (S)-isomer in a key intermediate of Abacavir. tsijournals.com Reversed-phase chiral HPLC methods have also been developed for the separation of Abacavir sulfate (B86663) enantiomers. globalauthorid.comresearchgate.net

These chiral separation techniques are directly applicable to trans-Abacavir-d4 Hydrochloride to ensure its diastereomeric and enantiomeric purity. The ability to resolve and quantify the unwanted stereoisomers is a critical aspect of quality control.

| Chiral Separation Method for Abacavir Intermediate tsijournals.com | |

| Chiral Stationary Phase | Chiralpak-IA |

| Mobile Phase | A mixture of n-hexane, ethanol, and 1,4-dioxane |

| Application | Quantification of the (S)-isomer in an Abacavir key intermediate |

Applications of Trans Abacavir D4 Hydrochloride in Advanced Pharmaceutical Research

Studies on Drug Metabolism and Pharmacokinetics (DMPK) Research Methodologies

The use of isotopically labeled compounds is a cornerstone of modern DMPK studies. trans-Abacavir-d4 Hydrochloride serves as an invaluable asset in precisely defining the absorption, distribution, metabolism, and excretion (ADME) properties of Abacavir (B1662851).

The biotransformation of Abacavir in humans is well-documented, occurring primarily in the liver through two main, non-cytochrome P450 pathways. pharmgkb.orgnih.gov The primary routes of metabolism are oxidation by cytosolic alcohol dehydrogenase (ADH) to form a 5'-carboxylate metabolite, and glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) to form a 5'-glucuronide conjugate. nih.govnih.govdrugbank.com Both of these major metabolites are pharmacologically inactive. nih.govdrugbank.com

The use of trans-Abacavir-d4 Hydrochloride is instrumental in confirming and quantifying these pathways. The deuterium (B1214612) atoms are located on the cyclopropyl (B3062369) group, a position that is not a primary site of metabolic attack. sussex-research.com Therefore, the deuterium label does not significantly alter the rate of metabolism via the kinetic isotope effect (KIE) but acts as a stable tracer. When trans-Abacavir-d4 Hydrochloride is administered in preclinical models or used in in vitro systems, its metabolites can be unequivocally identified and distinguished from endogenous molecules by mass spectrometry due to their unique mass shift (+4 Da). This allows for precise mapping of the drug's metabolic fate and accurate quantification of the relative contributions of each pathway.

| Metabolite | Enzyme System | Metabolic Reaction | Resulting Compound |

|---|---|---|---|

| 5'-Carboxylate Metabolite | Alcohol Dehydrogenase (ADH) | Oxidation | Inactive Carboxylic Acid drugbank.com |

| 5'-Glucuronide Metabolite | UDP-Glucuronosyltransferase (UGT) | Glucuronidation | Inactive Glucuronide Conjugate nih.gov |

| Carbovir (B1146969) Triphosphate | Intracellular Kinases | Phosphorylation | Active Antiviral Moiety nih.gov |

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict a drug's in vivo half-life and clearance. if-pan.krakow.pl These studies typically involve incubating a compound with liver fractions, such as human liver microsomes (HLM) or hepatocytes, which contain the primary drug-metabolizing enzymes. if-pan.krakow.pl

When studying Abacavir, trans-Abacavir-d4 Hydrochloride is used as an analytical tool rather than a compound with intentionally modified stability. Since the deuteration is not at a metabolic "soft spot," its intrinsic clearance is expected to be nearly identical to the non-deuterated drug. Its primary role is to facilitate metabolite identification and quantification. In a typical experiment, a mixture containing both Abacavir and a known concentration of trans-Abacavir-d4 Hydrochloride (as an internal standard) is incubated with liver microsomes. The stable isotopic label allows for the clear detection of d4-metabolites, confirming their structure and helping to build a comprehensive metabolic profile without interference from complex biological matrix components.

| Incubation Time (minutes) | Parent Compound Remaining (%) (Hypothetical) | Analytical Method | Role of trans-Abacavir-d4 HCl |

|---|---|---|---|

| 0 | 100 | LC-MS/MS | Internal standard for precise quantification of the parent compound and tracer for metabolite identification. |

| 15 | 85 | ||

| 30 | 68 | ||

| 60 | 45 | ||

| 90 | 29 |

To understand the specific enzymatic processes responsible for a drug's clearance, researchers must quantify the products of each biotransformation pathway. trans-Abacavir-d4 Hydrochloride is perfectly suited for this purpose. By incubating the deuterated compound with cellular or subcellular systems (like hepatocytes or cytosol containing ADH and microsomes containing UGTs), researchers can trace the formation of the d4-labeled carboxylate and glucuronide metabolites.

Investigation of Drug-Drug Interactions and Enzyme Induction/Inhibition Mechanisms

A critical part of drug development is assessing the potential for a new drug to interact with co-administered medications. While Abacavir itself has a low propensity for clinically significant drug-drug interactions (DDIs) because it is not a major substrate or inhibitor of CYP450 enzymes, its deuterated form can be used to study these mechanisms in a broader context. pharmgkb.orgnih.govfda.gov

The assessment of a compound's potential to inhibit CYP450 enzymes is a standard regulatory requirement. evotec.comcriver.com This is often done using an in vitro assay where a test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform. evotec.com Deuterated probe substrates are often preferred because they improve analytical sensitivity and reduce ambiguity.

While trans-Abacavir-d4 Hydrochloride itself is not a CYP probe, the principle of its use can be applied here. In a representative DDI study, a deuterated probe substrate (e.g., d3-Midazolam for CYP3A4) is used to measure the enzyme's activity. The rate of formation of the hydroxylated, deuterated metabolite is measured in the presence and absence of a test drug. A decrease in metabolite formation indicates that the test drug inhibits that specific CYP enzyme. The use of a deuterated probe ensures that the measured metabolite is unequivocally derived from the probe substrate and not from other sources.

| CYP450 Isoform | Typical Probe Substrate | Potential Deuterated Analogue | Purpose |

|---|---|---|---|

| CYP3A4 | Midazolam | Midazolam-d4 | Assess inhibition potential of a new drug on CYP3A4 activity. |

| CYP2D6 | Dextromethorphan | Dextromethorphan-d3 | Assess inhibition potential of a new drug on CYP2D6 activity. |

| CYP2C9 | Diclofenac | Diclofenac-d4 | Assess inhibition potential of a new drug on CYP2C9 activity. |

In pre-clinical or clinical studies where Abacavir is co-administered with another therapeutic agent, trans-Abacavir-d4 Hydrochloride serves as an ideal internal standard for bioanalysis. frontiersin.org When measuring drug concentrations in complex biological matrices like plasma or tissue, analytical variability can arise during sample extraction, handling, and injection into the mass spectrometer.

By adding a precise amount of trans-Abacavir-d4 Hydrochloride to each biological sample prior to processing, it experiences the same potential for loss as the non-deuterated Abacavir. Because the two compounds are chemically identical but have different masses, the detector can measure the ratio of the analyte (Abacavir) to the internal standard (trans-Abacavir-d4 HCl). This ratio corrects for any sample-to-sample variation, leading to highly accurate and precise quantification of Abacavir concentrations. This ensures that any observed pharmacokinetic changes are due to a genuine drug-drug interaction and not an analytical artifact.

| Sample ID | Analyte Peak Area (Abacavir) | Internal Standard Peak Area (Abacavir-d4) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| Patient A - Pre-dose | 512 | 99,870 | 0.005 | 0.9 |

| Patient A - 2hr post-dose | 1,876,550 | 101,230 | 18.538 | 3250.1 |

| Patient B - Pre-dose | 498 | 98,950 | 0.005 | 0.9 |

| Patient B - 2hr post-dose | 1,543,200 | 99,540 | 15.503 | 2717.9 |

Note: Data are hypothetical to illustrate the principle of using a ratio to calculate concentration, correcting for variations in internal standard recovery.

Fundamental Research in Chemical Reaction Mechanisms

Isotopically labeled compounds like trans-Abacavir-d4 Hydrochloride are powerful probes for investigating the intricate steps of chemical and biological transformations. simsonpharma.comportico.org By replacing hydrogen with deuterium atoms at specific positions, researchers can gain insights into reaction kinetics and pathways that would otherwise be difficult to observe.

Kinetic Isotope Effects in Biocatalytic and Chemical Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. portico.org Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. portico.org

In the context of trans-Abacavir-d4 Hydrochloride, the four deuterium atoms are located on the cyclopropyl ring. guidechem.comsussex-research.com This specific labeling pattern makes the compound an ideal tool for studying the kinetic isotope effects of reactions involving this moiety. For instance, in studies of Abacavir's metabolism, if a biocatalytic transformation (e.g., oxidation by a cytochrome P450 enzyme) involved the cleavage of a C-H bond on the cyclopropyl group, using trans-Abacavir-d4 Hydrochloride would allow researchers to determine if this step is rate-limiting. Observing a significant KIE would provide strong evidence for the specific mechanism and transition state of the enzymatic reaction. wikipedia.orgnih.gov

Development and Validation of Bioanalytical Methods for Abacavir Quantification

The most prominent application of trans-Abacavir-d4 Hydrochloride is its use as an internal standard in quantitative bioanalysis. aquigenbio.com Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), because their physicochemical properties are nearly identical to the analyte being measured. acanthusresearch.comscispace.com

Quantitative Analysis in Biological Matrices (e.g., Hair, Plasma, Cerebrospinal Fluid)

Accurate measurement of Abacavir concentrations in various biological fluids and tissues is essential for pharmacokinetic studies. trans-Abacavir-d4 Hydrochloride is ideally suited for this purpose. aquigenbio.com Because it has a higher mass than the unlabeled Abacavir, it can be distinguished by a mass spectrometer, yet it behaves almost identically during sample extraction, chromatography, and ionization. acanthusresearch.com This co-elution and similar behavior effectively corrects for variations in sample processing and mitigates matrix effects, which are a common challenge in bioanalysis. acanthusresearch.commyadlm.org

Research studies have successfully quantified Abacavir in several key biological matrices, demonstrating the need for robust analytical methods where a SIL internal standard is invaluable.

| Biological Matrix | Analytical Technique | Significance of Analysis | Reference |

|---|---|---|---|

| Plasma | LC-MS/MS | Essential for standard pharmacokinetic profiling and bioequivalence studies. | researchgate.netresearchgate.net |

| Cerebrospinal Fluid (CSF) | HPLC / Population PK Modeling | Crucial for assessing drug penetration into the central nervous system to understand its efficacy against HIV in this compartment. Studies show the Abacavir CSF/plasma ratio averages around 36%. | nih.govnih.gov |

| Hair | LC-MS/MS | Used for long-term monitoring of drug adherence. A method was developed capable of detecting Abacavir at levels as low as 0.6 ng/mg in human hair, using Abacavir-d4 as the internal standard. | kingston.ac.uk |

Method Specificity, Accuracy, and Precision in Research Settings

The validation of a bioanalytical method ensures its reliability for research purposes. The use of a SIL internal standard like trans-Abacavir-d4 Hydrochloride is instrumental in achieving the high standards of specificity, accuracy, and precision required by regulatory guidelines. acanthusresearch.comclearsynth.comresearchgate.net Specificity is enhanced because the mass transition monitored for the internal standard is unique and distinct from the analyte and potential interferences. Accuracy and precision are improved because the ratio of the analyte to the internal standard remains consistent even if there is sample loss or signal suppression during the analysis. scispace.com

Validation reports for Abacavir quantification demonstrate the high performance achievable, which is underpinned by the use of appropriate internal standards.

| Validation Parameter | Typical Finding for Abacavir Assays | Importance | Reference |

|---|---|---|---|

| Linearity | Established over a wide concentration range, e.g., 29.8-9318 ng/mL in plasma, with correlation coefficients (r²) > 0.99. | Ensures the response is proportional to the drug concentration across the expected measurement range. | researchgate.netresearchgate.net |

| Accuracy | Typically within 98% to 101% of the nominal value. | Reflects how close the measured value is to the true value. | researchgate.net |

| Precision | Intra-day and inter-day precision (as coefficient of variation, %CV) is generally less than 15%. | Demonstrates the reproducibility of the method over multiple measurements on the same day and on different days. | researchgate.netresearchgate.net |

| Recovery | Mean recovery of Abacavir from plasma has been reported at approximately 87%. | Indicates the efficiency of the extraction process from the biological matrix. | researchgate.net |

Research on Impurity Identification and Degradation Pathways of Abacavir

Pharmaceutical manufacturing and storage can lead to the formation of impurities and degradation products. synthinkchemicals.com Identifying and controlling these substances is a critical aspect of drug quality and safety. trans-Abacavir itself is a known process-related impurity of Abacavir. synzeal.com Therefore, trans-Abacavir-d4 Hydrochloride serves as a labeled reference standard for the accurate quantification of this specific impurity in bulk drug substance and finished products. cphi-online.comgbwol.com

Furthermore, researchers conduct forced degradation studies to understand how a drug behaves under stress conditions such as acid or base hydrolysis, oxidation, heat, and light. nih.govresearchgate.net Abacavir sulfate (B86663) has been shown to degrade significantly under acidic hydrolysis and oxidative stress. nih.govresearchgate.net In such studies, isotopically labeled standards are crucial for confidently identifying and tracking the formation of degradants via LC-MS. By spiking a sample with a known amount of a labeled standard, researchers can achieve accurate quantification of the newly formed products, helping to establish the complete degradation profile and ensure the stability-indicating capability of the analytical method. researchgate.net

Characterization of Stereoisomeric Impurities and Degradation Products

The synthesis of Abacavir, a chiral purine (B94841) carbocyclic nucleoside, can result in the formation of various process-related impurities and degradation products. Among these, stereoisomers are of significant concern due to their potential for different pharmacological or toxicological profiles. The control of these impurities to levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH) is a mandatory aspect of drug development.

Abacavir has two chiral centers, leading to the possibility of four stereoisomers. The desired active pharmaceutical ingredient is the (1S, 4R)-isomer. Its diastereomer, (1R, 4R)-trans-Abacavir, is a known impurity. aquigenbio.comtmda.go.tz The accurate identification and quantification of such impurities are crucial. trans-Abacavir-d4 Hydrochloride is the deuterium-labeled form of this specific stereoisomeric impurity. cphi-online.com

The use of a stable isotope-labeled internal standard, such as Abacavir-d4, is a well-established practice in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. veeprho.comcaymanchem.com These labeled standards are ideal for use as internal standards because they have nearly identical physicochemical properties and chromatographic retention times to their unlabeled counterparts, but are distinguishable by their mass-to-charge (m/z) ratio in a mass spectrometer. aquigenbio.comunmc.edu This allows for precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte. unmc.edu

In the context of Abacavir, analytical methods like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are employed to separate and identify impurities. phcogres.comnih.govnih.gov For instance, a study on the simultaneous analysis of Abacavir and Tenofovir in human hair utilized Abacavir-d4 as an internal standard to ensure the accuracy and reproducibility of the LC-MS/MS method. nih.gov While this study focused on the parent drug, the principle directly extends to the analysis of its impurities. By using trans-Abacavir-d4 Hydrochloride, analysts can develop highly specific and sensitive methods to quantify the corresponding unlabeled trans-Abacavir impurity in the API or formulated drug product. Chiral HPLC methods are also essential for controlling the enantiomeric purity of Abacavir. tmda.go.tz

The characterization of degradation products is equally critical. These are impurities that can form when the drug substance or drug product is exposed to various stress conditions such as heat, light, humidity, and different pH levels.

| Impurity/Degradation Product | Formation Condition | Analytical Method | m/z Ratio | Reference |

| Degradation Product I | Acid Degradation | LC-MS | 191.2 | caymanchem.com |

| Degradation Product II | Oxidative Degradation | LC-MS | 319.2 | caymanchem.com |

| Degradation Product III | Oxidative Degradation | LC-MS | 247.2 | caymanchem.com |

| Degradation Product X2 | Acid Hydrolysis | LC-MS/MS | 192 | veeprho.com |

| Degradation Product X5 | Acid Hydrolysis | LC-MS/MS | 191 | veeprho.com |

Use of Labeled Impurities as Reference Standards in Forced Degradation Studies

Forced degradation studies, also known as stress testing, are a regulatory requirement designed to identify the likely degradation products of a drug. These studies help in understanding the degradation pathways and the intrinsic stability of the molecule, and are fundamental in developing stability-indicating analytical methods. veeprho.comcaymanchem.com The conditions for forced degradation typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. amazonaws.com

Research on Abacavir sulfate has shown that the drug is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress. caymanchem.comamazonaws.com Under acidic hydrolysis, Abacavir can degrade significantly, leading to the formation of several degradation products. veeprho.comcaymanchem.com Similarly, oxidative stress, often induced using hydrogen peroxide, also results in the formation of distinct degradants. caymanchem.comamazonaws.com

The accurate quantification of these degradation products is essential. This is where a labeled internal standard like trans-Abacavir-d4 Hydrochloride becomes invaluable. While it is a labeled version of a stereoisomeric impurity, its utility in forced degradation studies is significant. When a drug is subjected to stress conditions, the resulting mixture can be complex. A stable isotope-labeled standard co-elutes with its unlabeled analyte, but is distinguished by its higher mass in the mass spectrometer. This allows it to serve as a reliable internal standard for quantifying the degradation products, especially if they are structurally similar or if a labeled version of the specific degradant is not available.

The table below summarizes the findings from forced degradation studies on Abacavir, highlighting the conditions under which degradation occurs and the nature of the products formed.

| Stress Condition | Reagent/Parameters | Observation | Degradation Products Identified (m/z) | Reference |

| Acid Hydrolysis | 1N HCl, 80°C | Significant degradation | 191.2, 192, 152, 151 | veeprho.comcaymanchem.com |

| Base Hydrolysis | 1N NaOH, 80°C | No significant degradation | - | caymanchem.comamazonaws.com |

| Oxidative Stress | 30% H₂O₂, 80°C | Significant degradation | 319.2, 247.2 | caymanchem.com |

| Thermal Degradation | 80°C, solid state | No significant degradation | - | caymanchem.com |

| Photolytic Degradation | UV/Visible light | No significant degradation | - | amazonaws.com |

By employing trans-Abacavir-d4 Hydrochloride as a reference standard, pharmaceutical scientists can achieve more precise and reliable quantification of the trans-Abacavir impurity and other related degradation products, thereby ensuring the quality and stability of Abacavir formulations.

Future Directions and Emerging Research Avenues

Advancements in Deuterated Nucleoside Analog Synthesis

The synthesis of deuterated nucleoside analogs, such as trans-Abacavir-d4 Hydrochloride, is a cornerstone for their use in research. Current efforts are focused on developing more efficient, environmentally friendly, and highly selective labeling methods.

Development of More Efficient and Greener Stereoselective Labeling Methods

The demand for enantiomerically pure deuterated compounds is driving innovation in stereoselective synthesis. rsc.org Traditional methods often involve multi-step processes and the use of stoichiometric reagents, which can be inefficient and generate significant waste. Emerging strategies aim to overcome these limitations.

One promising green chemistry approach involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), in combination with deuterium (B1214612) oxide (D₂O) as the deuterium source. researchgate.netthieme-connect.com This method offers a deuterium gas-free, catalytic, and post-synthetic route for deuterium incorporation into the base moiety of nucleosides. thieme-connect.com Such palladium-catalyzed H-D exchange reactions are attractive for their operational simplicity and reduced environmental impact. thieme-connect.com Furthermore, photochemical methods are being explored as a sustainable alternative for deuterium labeling, offering mild reaction conditions. rsc.org

Enzymatic synthesis also presents a powerful tool for stereoselective labeling. For instance, enzymes can be used for the in vitro synthesis of nucleoside triphosphates (NTPs) that are stereospecifically deuterated at particular positions, such as the H5'', with high selectivity. oup.com These labeled NTPs can then be used in the enzymatic synthesis of larger RNA molecules. oup.com The integration of biocatalysis with chemical synthesis offers a powerful platform to create complex, high-value nucleoside analogs. researchgate.net

Exploration of Novel Deuteration Sites for Enhanced Research Utility

The specific placement of deuterium atoms within a molecule can significantly enhance its utility in different research applications. While trans-Abacavir-d4 Hydrochloride features deuterium on the cyclopropyl (B3062369) ring, researchers are exploring deuteration at other sites to probe different aspects of molecular structure and function.

Site-specific labeling of the ribose or deoxyribose sugar moiety, for example, is crucial for detailed NMR studies of nucleic acid structure and dynamics. google.comru.nl By selectively replacing protons with deuterium, specific signals in the ¹H-NMR spectrum can be simplified, allowing for clearer interpretation of complex structures and conformational changes. google.com The synthesis of nucleosides with deuterium at positions like C1', C2', C3', C4', and C5' provides valuable probes for studying sugar pucker and backbone conformation in DNA and RNA. oup.com

Furthermore, deuteration at metabolically vulnerable sites in a drug molecule can alter its pharmacokinetic properties. nih.govnih.gov This "deuterium switch" can slow down metabolism, potentially leading to a longer half-life and improved therapeutic profile. nih.govtandfonline.com Exploring novel deuteration patterns in nucleoside analogs could therefore lead to the development of new therapeutic agents with enhanced properties. mdpi.com

Expanding the Scope of Stable Isotope Applications

The utility of stable isotope-labeled compounds like trans-Abacavir-d4 Hydrochloride extends far beyond their role as internal standards in mass spectrometry. They are becoming indispensable tools in systems biology and structural analysis.

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

Stable isotope labeling is a powerful technique for quantitative studies in proteomics and metabolomics. creative-proteomics.com In metabolomics, stable isotope labeling coupled with mass spectrometry or NMR allows for the tracing of metabolic pathways and the quantification of metabolic fluxes. nih.govnih.gov By feeding cells or organisms with isotopically labeled precursors, researchers can track the incorporation of the label into various metabolites, providing a dynamic view of cellular metabolism. nih.govresearchgate.net This approach helps in the identification of novel metabolites and the elucidation of complex metabolic networks. nih.govresearchgate.net

In proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to quantitatively compare protein expression levels between different cell populations. creative-proteomics.com While less common for nucleosides, the principle of using stable isotopes for quantitative analysis is broadly applicable across different classes of biomolecules. The integration of data from these different "omics" fields, facilitated by stable isotope labeling, provides a more holistic understanding of biological systems.

Application in Structural Biology and Conformational Dynamics Studies

Deuterium labeling is a critical tool in structural biology for studying the three-dimensional structure and dynamics of biomolecules and their complexes. silantes.com In NMR spectroscopy of large biomolecules like RNA and DNA, uniform or selective deuteration can significantly reduce spectral complexity and line widths, enabling the study of larger systems than would otherwise be possible. isotope.comotsuka.co.jp The specific assignment of resonances, aided by stereospecific deuteration, provides crucial constraints for structure determination. oup.com

Neutron scattering is another technique that benefits greatly from deuterium labeling. nih.gov Because hydrogen and deuterium scatter neutrons very differently, selective deuteration of a component within a larger complex allows its structure and dynamics to be studied in situ. nih.gov This "contrast variation" method has been successfully applied to study protein-nucleic acid complexes and RNA-RNA complexes. biorxiv.org

Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics. embopress.orgnih.gov By monitoring the rate of exchange of backbone amide hydrogens with deuterium from the solvent, regions of the protein that are involved in binding or conformational changes can be identified. embopress.orgnih.govacs.org

Computational Chemistry and Modeling in Deuterated Compound Research

Computational chemistry and molecular modeling are playing an increasingly important role in research involving deuterated compounds. These computational approaches can be used to predict the effects of deuteration and to interpret experimental data.

Density Functional Theory (DFT) calculations can be used to predict various spectroscopic properties of molecules, including the effects of isotopic substitution. schrodinger.com For example, computational workflows can predict Boltzmann-averaged NMR spectra for partly deuterated compounds, which can be invaluable for structural elucidation and for confirming the position of the deuterium labels. schrodinger.com

Computational models are also used to interpret data from hydrogen-deuterium exchange experiments. acs.org By combining HDX-MS data with molecular modeling, researchers can generate and refine structural models of proteins and protein complexes. The experimental data provides constraints that guide the computational modeling, leading to more accurate structural representations. acs.org

Moreover, computational studies can provide insights into how deuteration affects non-covalent interactions, such as hydrogen bonds, which can influence ligand binding and receptor activation. mdpi.com Understanding these subtle effects is crucial for the rational design of deuterated drugs with improved properties. mdpi.com

Interactive Data Table: Properties of trans-Abacavir and its Deuterated Analog

| Property | trans-Abacavir | trans-Abacavir-d4 Hydrochloride |

| Chemical Name | [(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol synzeal.com | [(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride nih.gov |

| Synonym | Abacavir (B1662851) EP Impurity D synzeal.com | - |

| Molecular Formula | C₁₄H₁₈N₆O | C₁₄H₁₄D₄N₆O·HCl |